2-(1-Benzyl-1H-imidazol-4-yl)ethanamine
Description
2-(1-Benzyl-1H-imidazol-4-yl)ethanamine is a synthetic organic compound characterized by an imidazole core substituted with a benzyl group at the 1-position and an ethanamine side chain at the 4-position.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-(1-benzylimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C12H15N3/c13-7-6-12-9-15(10-14-12)8-11-4-2-1-3-5-11/h1-5,9-10H,6-8,13H2 |
InChI Key |
HJAAETDYBWUJCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-1H-imidazol-4-yl)-ethylamine typically involves the reaction of benzylamine with imidazole derivatives under specific conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-1H-imidazol-4-yl)-ethylamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
2-(1-Benzyl-1H-imidazol-4-yl)-ethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antitumor, and analgesic activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-1H-imidazol-4-yl)-ethylamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
The structural and functional attributes of 2-(1-Benzyl-1H-imidazol-4-yl)ethanamine can be contextualized against the following analogs:
Structural Analogues with Imidazole/Benzimidazole Cores
Key Differences :
- The benzyl group in the target compound increases steric bulk and lipophilicity compared to BP 5174, which may enhance receptor binding or metabolic stability .
NBOMe Series (Psychedelic Derivatives)
Key Differences :
- The NBOMe series features a phenethylamine backbone with methoxy and halogen substitutions critical for 5-HT2A receptor agonism. In contrast, the target compound’s imidazole ring and benzyl group suggest divergent receptor interactions, possibly favoring non-serotonergic targets .
Substituted Benzimidazole Derivatives
Key Differences :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
